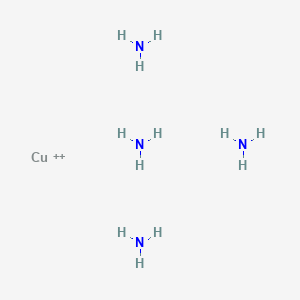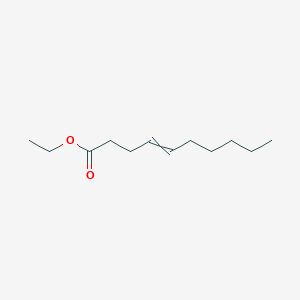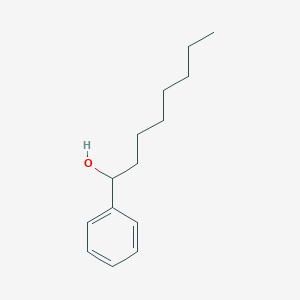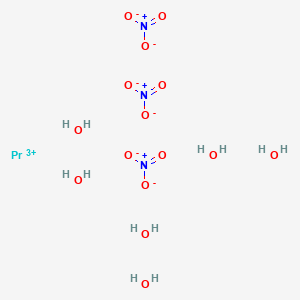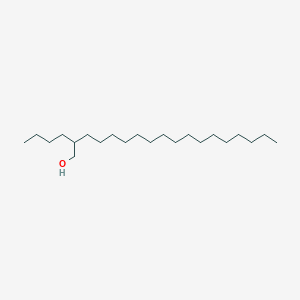![molecular formula C10H18S B106727 (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 19296-90-3](/img/structure/B106727.png)
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane works by binding to the active site of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to modulate synaptic plasticity, which is essential for learning and memory.
Biochemische Und Physiologische Effekte
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate synaptic transmission, alter neuronal excitability, and induce neuroprotection. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its high potency and selectivity for EAATs. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane. One area of interest is the development of new drugs based on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane that can selectively target different subtypes of EAATs. Another direction is the investigation of the role of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in regulating synaptic plasticity and learning and memory. Finally, there is a need for more research on the potential therapeutic applications of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in various neurological disorders.
Synthesemethoden
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized using a multi-step process involving the reaction of 1,4-cyclohexanedione with thiourea, followed by a series of chemical transformations. The final product is a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its ability to selectively inhibit EAATs without affecting other neurotransmitter systems. This makes it a promising candidate for developing new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
19296-90-3 |
|---|---|
Produktname |
(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane |
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)7-10(3)5-4-8(9)6-11-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
UBYLTHQVRMOKLR-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCC1CS2)C)C |
Kanonische SMILES |
CC1(CC2(CCC1CS2)C)C |
Andere CAS-Nummern |
19296-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



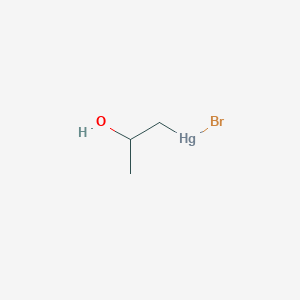
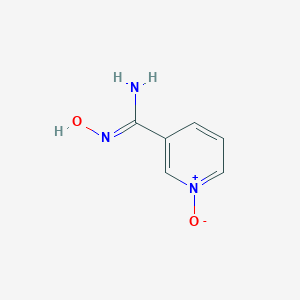
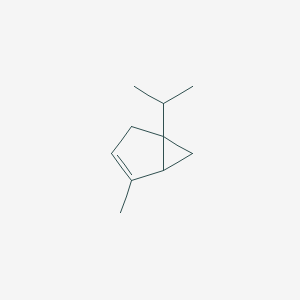
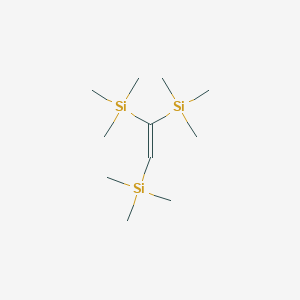
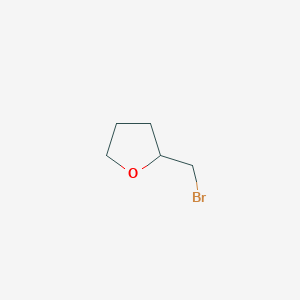
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
